Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro-
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Overview
Description
Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives typically involves the construction of the pyrazole and pyridine rings followed by their fusion. One common method is the oxidative [3 + 3] annulation of enals with pyrazol-5-amines, catalyzed by N-heterocyclic carbenes. This reaction features mild conditions, a broad substrate scope, and easy scalability .
Industrial Production Methods
Industrial production methods for pyrazolo[3,4-b]pyridin-6-one derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of preformed pyrazole or pyridine intermediates, followed by functionalization and cyclization steps .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[3,4-b]pyridin-6-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazolo[3,4-b]pyridin-6-one derivatives can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Pyrazolo[3,4-b]pyridin-6-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[3,4-b]pyridin-6-one include other pyrazolopyridine derivatives, such as:
- Pyrazolo[3,4-c]pyridines
- Pyrazolo[4,3-c]pyridines
- Pyrazolo[4,3-b]pyridines
- Pyrazolo[1,5-a]pyridines
Uniqueness
Pyrazolo[3,4-b]pyridin-6-one derivatives are unique due to their specific ring fusion pattern and the presence of functional groups that can be easily modified. This structural diversity allows for the fine-tuning of their biological activities and physicochemical properties, making them valuable in drug discovery and development .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C10H13N3O2/c1-5(2)13-9-8(10(15)12-13)6(3)4-7(14)11-9/h4-5H,1-3H3,(H,11,14)(H,12,15) |
InChI Key |
ZRJOTGMDUQQTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)NN2C(C)C |
Origin of Product |
United States |
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